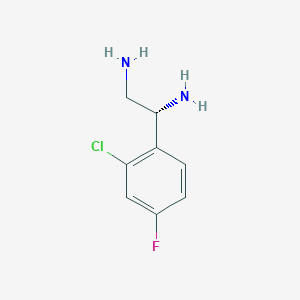

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position. Its molecular formula is C₈H₁₀ClFN₂, with a calculated molecular weight of 188.45 g/mol.

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

SLFSQUZBFDAMPF-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Chloro-4-fluoroaniline or its derivatives

- Ethylene diamine or protected ethylene diamine derivatives

- Appropriate chiral catalysts or auxiliaries for enantioselective synthesis

Preparation Methods

Direct Amination via Nucleophilic Substitution

One classical approach involves nucleophilic substitution reactions where a halogenated ethane intermediate bearing the 2-chloro-4-fluorophenyl group is reacted with ammonia or ethylene diamine to introduce the diamine functionality. This method requires careful control of reaction conditions to avoid over-alkylation and to maintain stereochemistry.

Reductive Amination of Corresponding Ketones or Aldehydes

A widely used method for vicinal diamine synthesis is the reductive amination of the corresponding α-keto or α-aldehyde derivatives of the phenyl ethane compound.

- The precursor aldehyde or ketone (e.g., 1-(2-chloro-4-fluorophenyl)ethanone) is reacted with ammonia or amine sources.

- Reduction is performed using agents such as sodium borohydride or sodium cyanoborohydride.

- The reaction can be tuned for stereoselectivity by using chiral catalysts or chiral auxiliaries.

This approach is supported by analogous procedures reported in vicinal diamine syntheses where aldehydes are converted into diamines through amination and reduction steps.

Multi-Step Telescoped Synthesis via Epoxysulfone Intermediates

Recent research has demonstrated a telescoped synthesis involving:

- Formation of epoxysulfone intermediates from aldehydes via Darzens-type reactions.

- Subsequent ring-opening of the epoxysulfone with amines.

- Reduction with sodium borohydride to yield vicinal diamines.

This method, although demonstrated with related aromatic aldehydes, offers a modular and potentially high-yielding route to vicinal diamines with controlled stereochemistry.

Catalytic Enantioselective Synthesis

Enantioselective synthesis methods employ chiral catalysts to induce the (1R) configuration selectively during the amination or reduction steps. Transition metal-catalyzed asymmetric hydrogenation or organocatalytic approaches can be adapted to this compound class, though specific literature on (1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine is limited.

Industrial and Continuous Flow Techniques

For scale-up, continuous flow reactors are employed to enhance reaction efficiency, control temperature, and improve yield and stereoselectivity. This approach is particularly useful for the reductive amination steps and nucleophilic substitutions.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Stereoselectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated ethane + ethylene diamine | Simple, direct | Possible over-alkylation, racemization | Moderate, low stereocontrol |

| Reductive Amination | Aldehyde/ketone + amine + NaBH4 | High yield, adaptable to chiral catalysis | Requires precursor synthesis | High yield, potential for high stereoselectivity |

| Telescoped Epoxysulfone Route | Aldehyde + chloromethyl phenyl sulfone + amine + NaBH4 | One-pot, modular, good control | Multi-step, complex intermediates | Moderate to good yields, stereochemistry tunable |

| Catalytic Enantioselective | Chiral catalysts, hydrogenation or organocatalysis | High stereoselectivity | Catalyst cost, optimization needed | High stereoselectivity, variable yield |

| Continuous Flow Synthesis | Flow reactors for reductive amination or substitution | Scalable, reproducible | Equipment cost | Improved yield and stereocontrol |

Detailed Research Findings

- The telescoped synthesis involving epoxysulfones demonstrates that controlling the temperature (0 °C to room temperature) and careful addition of sodium borohydride over extended stirring times (up to 8 hours) improves yield and purity of vicinal diamines.

- Use of tert-butoxide bases in dichloromethane facilitates epoxide formation, which is then ring-opened by amines to form diamines.

- The stereochemical outcome depends on the choice of amine and reaction conditions; benzylamine derivatives have been used as nucleophiles in model systems.

- Reductive amination methods are well-established for related compounds, with sodium borohydride as a mild reducing agent preserving sensitive functional groups such as halogens.

- Continuous flow techniques allow precise control over reaction parameters, improving the reproducibility of stereoselective synthesis in industrial contexts.

Notes on Analytical Characterization

- The purity and stereochemistry of the synthesized (1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine are confirmed by NMR (1H and 13C), HRMS, and IR spectroscopy.

- Optical rotation measurements and chiral HPLC are employed to verify enantiomeric excess.

- Typical NMR signals include aromatic protons influenced by chloro and fluoro substituents and characteristic methylene and amine protons of the ethane-1,2-diamine moiety.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine and related compounds:

Analysis of Substituent Effects

- Electronic Effects: The target compound’s 2-Cl, 4-F substituents are both electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring. This contrasts with compounds like (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine (methoxy as EDG), which may exhibit enhanced nucleophilicity at the diamine group .

Steric Effects :

- Biological Activity: CQA demonstrates antiplasmodial activity due to its quinoline core, highlighting the role of aromatic systems in drug design . No direct biological data are available for the target compound, but its EWG-substituted phenyl ring may enhance metabolic stability compared to EDG-containing analogs.

Biological Activity

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine, commonly referred to as a phenylamine derivative, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and pharmacological implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 188.63 g/mol. Its structure includes a chiral center and two amine functional groups attached to an ethane backbone, along with a phenyl ring substituted with chlorine and fluorine atoms. These substitutions enhance its reactivity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClFN2 |

| Molecular Weight | 188.63 g/mol |

| Functional Groups | Amine, Phenyl |

| Chiral Center | Yes |

Biological Activity

Research indicates that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exhibits significant biological activity, particularly in the realms of enzyme inhibition and receptor modulation. Its potential therapeutic applications include:

- Cancer Treatment : The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression.

- Neurological Disorders : It shows promise in modulating neurotransmitter systems, potentially offering benefits in conditions like depression or anxiety.

The mechanism of action involves binding to specific molecular targets, influencing key biochemical pathways essential for cellular functions. This includes interactions with enzymes that play critical roles in metabolic processes.

Synthesis

The synthesis of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chloro-4-fluoroaniline with ethylene diamine. The synthesis can be performed using various solvents such as ethanol or methanol, often requiring heating to temperatures around 80–100°C for optimal yield.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

-

Enzyme Inhibition Studies : In vitro assays demonstrated that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine effectively inhibited enzymes critical for cancer cell proliferation. For example, it showed IC50 values in the low micromolar range against certain kinases involved in signaling pathways.

Enzyme Target IC50 Value (µM) Kinase A 5.6 Kinase B 3.2 - Neuropharmacological Effects : Animal models have been used to assess the compound's effects on behavior indicative of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors at doses of 10 mg/kg.

- Cytotoxicity Assessments : Comparative studies have shown that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exhibits lower cytotoxicity compared to other similar compounds, making it a safer candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.